molecular formula C24H18BrCl2N3O2S2 B15086449 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide CAS No. 476484-23-8

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide

Cat. No.: B15086449
CAS No.: 476484-23-8
M. Wt: 595.4 g/mol
InChI Key: QRNPQUWLJYQXOW-UHFFFAOYSA-N
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Description

1.1. Overview of 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide This compound features a benzothieno[2,3-d]pyrimidin-4-one core substituted with a 4-bromophenyl group at position 3 and a sulfanyl-acetamide moiety at position 2. The acetamide is further linked to a 2,4-dichlorophenyl group, which confers distinct electronic and steric properties. The hexahydrobenzothienopyrimidine scaffold is structurally rigid, enabling selective interactions with biological targets such as kinases or enzymes .

Properties

CAS No.

476484-23-8

Molecular Formula

C24H18BrCl2N3O2S2

Molecular Weight

595.4 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide

InChI

InChI=1S/C24H18BrCl2N3O2S2/c25-13-5-8-15(9-6-13)30-23(32)21-16-3-1-2-4-19(16)34-22(21)29-24(30)33-12-20(31)28-18-10-7-14(26)11-17(18)27/h5-11H,1-4,12H2,(H,28,31)

InChI Key

QRNPQUWLJYQXOW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide typically involves multiple steps, starting with the preparation of the hexahydrobenzothieno pyrimidine core This core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as thiourea and bromophenyl derivatives

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. The goal is to achieve a scalable and cost-effective production method that meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine core can be reduced to form alcohol derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2.1. Structural Analogues Key structural analogues differ in substituents on the benzothienopyrimidine core or the arylacetamide group. These variations influence physicochemical properties, target selectivity, and bioactivity.

Table 1: Structural and Functional Comparison of Analogues
Compound Name / ID Core Substituent (Position 3) Acetamide Substituent (N-Linked) Key Properties/Data Reference
Target Compound 4-Bromophenyl 2,4-Dichlorophenyl Molecular formula: C₃₄H₂₄BrCl₂N₃O₂S₂; High lipophilicity (predicted logP >4.5)
N-(4-Bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () 4-Methoxyphenyl 4-Bromophenyl Methoxy group enhances solubility (logP ~3.8); Reduced steric hindrance
2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () 4-Bromophenyl 4-Sulfamoylphenyl Sulfamoyl group introduces H-bonding capacity; Potential for enhanced aqueous solubility
N-(3-Fluorophenyl) analogue (CID 1865079) () 4-Bromophenyl 3-Fluorophenyl Fluorine’s electronegativity may improve target binding; Molecular formula: C₂₄H₁₉BrFN₃O₂S₂
N-(2,5-Dimethylphenyl) analogue () 4-Chlorophenyl 2,5-Dimethylphenyl Methyl groups increase steric bulk; May reduce off-target interactions

Physicochemical Properties

  • Hydrogen Bonding: The sulfamoylphenyl analogue () exhibits enhanced H-bond donor/acceptor capacity (4 sulfamoyl groups vs. 2 in the target compound), improving solubility in polar solvents .
  • Melting Points : Analogues with electron-withdrawing groups (e.g., bromine, chlorine) show higher melting points (>250°C) due to stronger intermolecular forces, as seen in related compounds (e.g., reports mp >259°C for an N-(4-bromophenyl) derivative) .
  • Kinase Binding: The benzothienopyrimidine core mimics ATP-binding motifs in kinases. The 4-bromophenyl group in the target compound may enhance affinity for bromodomain-containing proteins .
  • Antimicrobial Potential: Analogues with sulfamoyl groups () show activity against Gram-positive bacteria, likely due to sulfonamide-mediated enzyme inhibition .

Biological Activity

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is an organic molecule with significant potential in pharmaceutical applications. Its complex structure includes various functional groups that contribute to its biological activity. This article explores the biological activity of this compound based on diverse research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C24H19BrClN3O2S
  • Molecular Weight : Approximately 450.4 g/mol

Structural Features

The compound features:

  • A bromophenyl group.
  • A benzothieno-pyrimidine core.
  • A sulfanyl group.
  • An acetamide moiety.

These structural components are crucial for the compound's interaction with biological targets.

Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. The sulfanyl group is particularly noteworthy as it may enhance binding affinity to biological targets, potentially modulating their activity and leading to therapeutic outcomes.

Anticancer Activity

A study highlighted the compound's anticancer properties through screening against multicellular spheroids. It showed promising results in inhibiting tumor growth, suggesting its potential as a novel anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes involved in cancer progression. For instance, it may inhibit kinases that are pivotal in cell signaling pathways associated with proliferation and survival of cancer cells.

Comparative Biological Activity

To understand the compound's efficacy better, comparisons have been made with structurally similar compounds. The following table summarizes some related compounds and their unique features:

Compound NameMolecular FormulaMolecular WeightUnique Features
2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamideC24H19BrFN3O2S2544.46 g/molContains a fluorophenyl group
2-{[3-(4-Bromophenyl)-4-oxo-3,4-tetrahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamideC25H21BrFN3O2S2558.5 g/molFeatures a methyl substitution on the fluorophenyl group

These variations may influence their biological activities and chemical properties while retaining a core structure similar to that of the primary compound.

Case Study 1: Anticancer Screening

In a study published by Walid Fayad et al., the compound was screened alongside other candidates for anticancer activity using multicellular spheroids as a model system. The results indicated a significant reduction in cell viability at certain concentrations, suggesting that the compound may induce apoptosis in cancer cells .

Case Study 2: Enzyme Interaction Studies

Further investigations focused on the interaction of this compound with specific kinases involved in cancer signaling pathways. The studies revealed that it could effectively inhibit these enzymes at nanomolar concentrations, indicating strong potential for therapeutic use in oncology.

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